molecular formula C19H18N4O2 B14999146 5-(1H-benzimidazol-2-ylmethyl)-N-benzyl-4,5-dihydro-1,2-oxazole-3-carboxamide

5-(1H-benzimidazol-2-ylmethyl)-N-benzyl-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B14999146
M. Wt: 334.4 g/mol
InChI Key: LRSDHZZSAAAMDY-UHFFFAOYSA-N
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Description

5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-BENZYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-BENZYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from the preparation of benzimidazole derivatives. Common methods include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often require specific reaction conditions such as the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-BENZYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-BENZYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities . Additionally, this compound is explored for its potential use in industrial applications, such as the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-BENZYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the polymerization of microtubules, leading to the disruption of cellular processes . This mechanism is similar to that of other benzimidazole derivatives, which are known to interfere with microtubule dynamics and exhibit potent biological activities .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other benzimidazole derivatives such as mebendazole, nocodazole, and oxibendazole . These compounds share a common benzimidazole core structure but differ in their substituents and specific biological activities.

Uniqueness: What sets 5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-BENZYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE apart is its unique combination of a benzimidazole moiety with an oxazole ring, which may confer distinct chemical and biological properties. This unique structure allows for a broader range of applications and potential therapeutic uses compared to other benzimidazole derivatives .

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

5-(1H-benzimidazol-2-ylmethyl)-N-benzyl-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H18N4O2/c24-19(20-12-13-6-2-1-3-7-13)17-10-14(25-23-17)11-18-21-15-8-4-5-9-16(15)22-18/h1-9,14H,10-12H2,(H,20,24)(H,21,22)

InChI Key

LRSDHZZSAAAMDY-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C(=O)NCC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3

Origin of Product

United States

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